Nybomycin acetate

Description

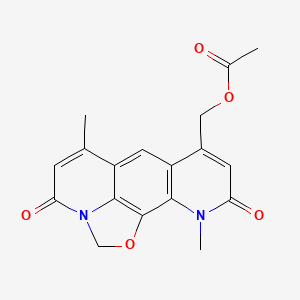

Structure

3D Structure

Properties

IUPAC Name |

(3,10-dimethyl-4,12-dioxo-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaen-6-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-9-4-15(23)20-8-25-18-16-13(6-12(9)17(18)20)11(7-24-10(2)21)5-14(22)19(16)3/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJPAUAINJQUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4COC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957408 | |

| Record name | (6,11-Dimethyl-4,10-dioxo-10,11-dihydro-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinolin-8-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-88-8 | |

| Record name | Nybomycin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035982888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6,11-Dimethyl-4,10-dioxo-10,11-dihydro-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinolin-8-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYBOMYCIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0R283XR4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Natural Production

Identification of Nybomycin-Producing Organisms

The ability to produce nybomycin (B1677057) is not widespread and has been attributed to specific strains of soil and marine-dwelling bacteria.

Streptomyces Species as Progenitors

The genus Streptomyces is the primary source of nybomycin. The compound was first discovered in 1955 in the culture broth of a strain identified as Streptomyces A 717. digitellinc.com More recently, the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24108 has been identified as a producer following the heterologous expression of one of its cryptic gene clusters. digitellinc.comuniprot.orgdntb.gov.ua Another strain, isolated from an underground coal mine acid reclamation site and identified as Streptomyces sp. AD-3-6, has also been shown to produce nybomycin and several new analogues. frontiersin.org

| Producing Organism | Isolation Source/Context | Key Findings |

| Streptomyces A 717 | Soil | Original discovery of nybomycin. digitellinc.com |

| Streptomyces albus subsp. chlorinus NRRL B-24108 | Marine | Identification of the nyb biosynthetic gene cluster. digitellinc.comdntb.gov.ua |

| Streptomyces sp. AD-3-6 | Coal mine reclamation site | Production of new nybomycin metabolites. frontiersin.org |

Heterologous Expression Systems for Biosynthesis

Many secondary metabolite gene clusters in Streptomyces are "silent" or poorly expressed under standard laboratory conditions. To overcome this, researchers use heterologous expression, which involves transferring the gene cluster into a different, more amenable host organism. The nybomycin biosynthetic gene cluster was successfully identified by expressing a large DNA fragment (a Bacterial Artificial Chromosome or BAC) from S. albus subsp. chlorinus in the engineered host strain Streptomyces albus Del14. digitellinc.comnih.gov This "chassis" strain, which has been engineered to remove its own secondary metabolite clusters, allowed for the production and subsequent identification of nybomycin. digitellinc.com The use of Streptomyces lividans TK24 as another potential host was also explored. digitellinc.com This technique was crucial for linking the nyb gene cluster to nybomycin production and enabling further study of its biosynthesis. nih.gov

Elucidation of Biosynthetic Gene Clusters

The blueprint for nybomycin synthesis is encoded in a series of genes known as a Biosynthetic Gene Cluster (BGC). Analysis of the nyb cluster, which contains genes designated nybA through nybZ, has provided a proposed roadmap for the molecule's assembly. digitellinc.com

Core Enzymatic Cascades

The biosynthesis of nybomycin is proposed to begin with intermediates from the shikimate pathway, a common route for producing aromatic compounds in bacteria. digitellinc.com The pathway shares similarities with that of another antibiotic, streptonigrin (B15502). digitellinc.com

The proposed core sequence is as follows:

Shikimate Pathway Origin : The cascade starts with the condensation of phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate, a reaction catalyzed by 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase. digitellinc.com

Formation of a Diaminophenol Core : Through a series of steps analogous to streptonigrin biosynthesis, a 4-aminoanthranilic acid intermediate is formed. This is believed to be hydroxylated and decarboxylated to generate 2,6-diaminophenol (B1348841). digitellinc.com

Acetoacetate (B1235776) Incorporation : Two units of acetoacetate, a precursor derived from acetate (B1210297), are attached to the amino groups of the 2,6-diaminophenol core. digitellinc.com

Ring Formation : The molecule then undergoes a series of cyclization and tailoring reactions, including the closure of the pyridone rings and the characteristic oxazoline (B21484) ring, to form the final nybomycin scaffold. digitellinc.comnih.gov

Specific Gene Function Analysis (nybF, nybP, nybK, nybM, dnmS, dnmT, dnmU)

Bioinformatic analysis of the nyb gene cluster has allowed for the assignment of putative functions to several key enzymes. digitellinc.com

| Gene | Proposed Function | Role in Biosynthesis | Reference |

| nybF | 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase | Catalyzes the first committed step, linking primary metabolism (shikimate pathway) to nybomycin biosynthesis. | nih.gov |

| nybP | Salicylate (B1505791) hydroxylase homologue | Potentially responsible for the hydroxylation of the 4-aminoanthranilic acid intermediate. | nih.gov |

| nybK | N-acetyltransferase homologue | Catalyzes the attachment of two acetoacetyl units from acetoacetyl-CoA to the 2,6-diaminophenol core. | nih.gov |

| nybM | Acetoacetyl-CoA synthase | Believed to catalyze the formation of acetoacetyl-CoA from acetyl-CoA and malonyl-CoA, providing the necessary precursor for the step catalyzed by NybK. | nih.gov |

| dnmS | Not applicable | No information could be found in the scientific literature linking this gene to nybomycin biosynthesis. | |

| dnmT | Not applicable | No information could be found in the scientific literature linking this gene to nybomycin biosynthesis. | |

| dnmU | Not applicable | No information could be found in the scientific literature linking this gene to nybomycin biosynthesis. |

It is important to note that the genes dnmS, dnmT, and dnmU are associated with the biosynthesis of daunorubicin (B1662515) and have not been identified within the nybomycin gene cluster or implicated in its metabolic pathway. dntb.gov.uanih.gov Other genes within the nyb cluster, such as nybT and nybU (putative isopenicillin N synthases), are hypothesized to be involved in the late-stage closure of the oxazoline ring. digitellinc.comnih.gov

Precursor Incorporation Studies

Early biosynthetic studies, known as feeding experiments, provided the first clues to the building blocks of nybomycin. These experiments involve supplying the producing organism with labeled potential precursors and then determining if the label is incorporated into the final molecule. Such studies unequivocally established that acetate serves as the source for the exterior carbons of the pyridone rings. digitellinc.com Furthermore, these foundational studies implied that methionine and unidentified intermediates from the shikimate pathway are also essential biosynthetic precursors for the nybomycin structure. digitellinc.com The later discovery and analysis of the nyb gene cluster, with its DAHP synthase (nybF) and methyltransferase (nybS), have provided a genetic basis that strongly supports these early experimental findings. nih.gov

Acetate and Shikimate Pathway Contributions

The biosynthesis of the core structure of nybomycin involves precursors from both the shikimate and acetate pathways. The central ring system of nybomycin is derived from a shikimate-type intermediate. nih.gov The initial step is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, encoded by the nybF gene, which condenses phosphoenolpyruvate and D-erythrose 4-phosphate to form DAHP. nih.gov This directs carbon flow from central metabolism into the shikimate pathway. Subsequent enzymatic transformations, which are believed to be carried out by host primary metabolism enzymes, convert DAHP to chorismate. nih.gov

From chorismate, a key branch-point intermediate, the pathway proceeds to the formation of 4-aminoanthranilic acid, a crucial precursor for the nybomycin scaffold. nih.govnih.gov This conversion is proposed to be carried out by the products of the nybC, nybD, nybE, and nybL genes. nih.gov

The acetate pathway contributes to the formation of the pyridone rings of nybomycin. ukri.org Specifically, two units of acetoacetate are incorporated. ukri.org The enzyme acetoacetyl-CoA synthase, encoded by the nybM gene, catalyzes the formation of acetoacetyl-CoA from acetyl-CoA and malonyl-CoA. nih.govukri.org An N-acetyltransferase, encoded by the nybK gene, is then responsible for attaching the two acetoacetate units to the amino groups of a 2,6-diaminophenol intermediate. nih.govukri.org Feeding studies have confirmed that acetate is the source of the exterior carbons of these pyridone rings. ukri.org

Role of Methionine and Other Intermediates

Methionine plays a critical role in the later stages of nybomycin biosynthesis, primarily as a methyl group donor. The methylation of the nitrogen atoms within the pyridone rings is catalyzed by a SAM-dependent methyltransferase, which is encoded by the nybS gene. nih.gov This enzymatic step utilizes S-adenosylmethionine (SAM), a derivative of methionine, to transfer methyl groups to the nybomycin backbone.

Other key intermediates in the biosynthetic pathway include 2,6-diaminophenol, which is formed from 4-aminoanthranilic acid through hydroxylation and decarboxylation, a reaction likely catalyzed by a salicylate hydroxylase encoded by the nybP gene. nih.govukri.org The final steps of the biosynthesis are proposed to involve oxidative desymmetrization of a tricyclic precursor, catalyzed by the enzymes NybB, NybT, and NybU, to yield the mature nybomycin structure. nih.gov

Metabolic Engineering Strategies for Enhanced Yield

The native production of nybomycin acetate in wild-type strains is often low, hindering its further investigation and potential applications. digitellinc.com Consequently, metabolic engineering strategies have been developed to improve its production in heterologous hosts like Streptomyces albus and Streptomyces albidoflavus.

Optimization of Primary Metabolic Pathways

A key strategy to enhance nybomycin production is to increase the supply of its biosynthetic precursors from primary metabolism. This has been achieved through the optimization of pathways that provide the necessary building blocks.

Engineering efforts have focused on streamlining the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimic acid pathway (SAP) to increase the availability of erythrose 4-phosphate and phosphoenolpyruvate, the precursors for the shikimate pathway. nih.govdigitellinc.com Additionally, the supply of CoA esters, which are essential for the formation of acetoacetyl-CoA, has been targeted for optimization. digitellinc.com By overexpressing key genes in these pathways, researchers have successfully channeled more metabolic flux towards nybomycin biosynthesis, leading to increased titers. digitellinc.com For instance, multiple rounds of engineering in the PPP and SAP in a Streptomyces albus host resulted in a doubling of nybomycin production. nih.gov

Table 1: Impact of Primary Metabolic Pathway Optimization on Nybomycin Production

| Host Strain | Engineering Strategy | Fold Increase in Nybomycin Titer | Reference |

| Streptomyces albus | Multiple rounds of engineering in PPP and SAP | 2 | nih.gov |

| Streptomyces albidoflavus | Streamlined expression of genes in PPP, SAP, and CoA ester supply | >2 | digitellinc.com |

Manipulation of Cluster-Situated Regulators

The biosynthesis of secondary metabolites like nybomycin is tightly regulated by genes located within the biosynthetic gene cluster itself. Manipulating these cluster-situated regulators offers a powerful approach to enhance production.

The nybomycin gene cluster contains several putative regulatory genes, including nybW, nybX, and nybZ. ukri.org Studies have shown that some of these regulators act as repressors of nybomycin biosynthesis. For example, the deletion of the regulator nybW in Streptomyces albidoflavus led to an earlier onset of nybomycin production, shifting it from the stationary phase to the growth phase and resulting in a significant boost in both titer and productivity. digitellinc.com In another study, the deletion of the regulatory genes nybWXYZ in Streptomyces albus resulted in a substantial increase in nybomycin production. nih.gov

Furthermore, the native promoters controlling the expression of the nybomycin biosynthetic genes can be a limiting factor. Replacing them with strong, constitutive synthetic promoters, such as PkasOP*, has been shown to be an effective strategy to drive high-level expression of the entire biosynthetic pathway, leading to enhanced yields. nih.govdigitellinc.com

Table 2: Effect of Regulatory Gene Manipulation on Nybomycin Production

| Host Strain | Genetic Modification | Resulting Nybomycin Titer | Reference |

| Streptomyces albidoflavus | Deletion of regulator nybW | Boosted titer and productivity | digitellinc.com |

| Streptomyces albus | Deletion of regulators nybWXYZ | 12 mg L⁻¹ | nih.gov |

| Streptomyces albidoflavus | Use of synthetic promoter PkasOP* | 1.7 mg L⁻¹ | digitellinc.com |

Synthetic Methodologies and Chemical Derivatization

Historical and Contemporary Approaches to Total Synthesis

The total synthesis of nybomycin (B1677057) has evolved significantly from initial multi-step sequential routes to more strategic, catalysis-driven approaches.

The synthesis of deoxynybomycin (B1670259), a symmetrical intermediate, was a critical milestone. drugfuture.com The subsequent conversion to nybomycin required a challenging, selective oxidation to install the hydroxymethyl group, a transformation that underscored the difficulties of functionalizing the core structure using classical methods. digitellinc.com These early routes, while groundbreaking, often involved harsh reaction conditions and were not readily amenable to producing significant quantities of the material for further study, highlighting the need for more efficient synthetic strategies. scispace.comdigitellinc.com

A key feature of the nybomycin core is its relationship to the symmetrical precursor, deoxynybomycin. nih.gov Deoxynybomycin is structurally symmetric, while nybomycin is not. This structural relationship has been exploited in synthetic planning, where a "symmetry-driven" retrosynthetic analysis is employed. The core logic involves the deliberate synthesis of the simpler, symmetric deoxynybomycin scaffold first, followed by a late-stage, symmetry-breaking transformation to install the functionality required for nybomycin. digitellinc.com

In the biosynthetic pathway, this is accomplished by enzymes that carry out late-stage oxidative desymmetrization. digitellinc.com Chemical syntheses have aimed to mimic this strategic principle. The primary challenge in this approach is achieving high selectivity in the desymmetrization step, transforming the symmetric precursor into the desired asymmetric final product without generating unwanted isomers. This strategy simplifies the construction of the main framework and isolates the complexity to a final, strategic functionalization step.

Innovations in Synthetic Routes

Recent advancements in synthetic organic chemistry have revolutionized the approach to constructing the nybomycin core, enabling more efficient, robust, and scalable syntheses.

Modern syntheses of the nybomycin scaffold heavily rely on palladium-catalyzed cross-coupling reactions to form key carbon-carbon bonds. mdpi.com The Suzuki-Miyaura coupling, in particular, has been identified as a powerful tool for this purpose. nih.govnih.gov However, initial attempts to couple the necessary fragments using this reaction were described as "capricious," with success being highly dependent on the specific coupling partners used. nih.gov

Table 1: Optimized Suzuki-Miyaura Cross-Coupling Reaction

| Parameter | Condition | Reference |

|---|---|---|

| Reaction | Suzuki-Miyaura Cross-Coupling | nih.gov |

| Aryl Halide | Iodo core (5) | nih.gov |

| Boronic Ester | Alkene fragment (14) | nih.gov |

| Yield | 98% | nih.gov |

| Scale | Gram scale | nih.gov |

While nybomycin is a fused heterocyclic system rather than a true macrocycle, the key ring-closing step to form the central pyridone ring shares challenges with macrocyclization. The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, has proven to be an effective method for this critical transformation. numberanalytics.comwikipedia.orgnumberanalytics.com

In a recently developed scalable synthesis, a di-amide precursor was successfully cyclized using Buchwald-Hartwig amination conditions to furnish the complete nybomycin core. nih.gov This intramolecular coupling reaction proceeds under relatively mild conditions and demonstrates high functional group tolerance, making it ideal for late-stage applications in the synthesis of complex molecules like nybomycin. nih.govdiva-portal.org The successful application of this reaction was a key step in developing a robust route to the core scaffold. nih.gov

Table 2: Buchwald-Hartwig Amination for Core Cyclization

| Parameter | Condition | Reference |

|---|---|---|

| Reaction | Buchwald-Hartwig Amination (Intramolecular) | nih.gov |

| Substrate | Di-para-methoxybenzyl (PMB) amide (3) | nih.gov |

| Product | Cyclized Nybomycin Core (11) | nih.gov |

| Purpose | Formation of the central pyridone ring system | nih.gov |

A primary goal of recent synthetic efforts has been the development of a scalable route to produce nybomycin and its analogues for further medicinal chemistry exploration. rsc.orgnih.gov A recently reported synthesis achieved this by combining the innovations in catalytic coupling reactions. nih.gov

Synthesis of Nybomycin Analogues and Derivatives

The development of robust synthetic routes is crucial for exploring the structure-activity relationships of nybomycin. Researchers have focused on creating analogues that can be produced in scalable quantities to facilitate medicinal chemistry exploration.

The synthesis of ether and amide derivatives of nybomycin has been explored to modify the properties of the parent compound. A key strategy in a recently developed scalable route involves the use of amide and ester functionalities to construct the core structure of deoxynybomycin, a precursor to nybomycin.

In one approach, an amide coupling partner was synthesized to circumvent challenges associated with ester hydrolysis. nih.gov The synthesis began with the formation of an alkyne amide, N-(4-methoxybenzyl)but-2-ynamide, from but-2-ynoic acid. nih.gov This was followed by hydroboration to yield an alkene amide, which was then coupled with an iodo-core intermediate in high yield. nih.gov The resulting di-para-methoxybenzyl (PMB) amide was subsequently cyclized using Buchwald-Hartwig amination conditions to form the deoxynybomycin core. nih.gov

Alternatively, an ester coupling partner, ethyl but-2-ynoate, was also utilized. nih.gov This underwent hydroboration, and the resulting product was used in the synthesis. nih.gov Crystals of a related alkene intermediate were grown from a mixture of pentane (B18724) and diethyl ether, highlighting the use of ethers as solvents in the purification process. nih.gov

Table 1: Key Intermediates in Amide and Ether Derivative Synthesis

| Compound/Intermediate | Description | Role in Synthesis | Reference |

| N-(4-methoxybenzyl)but-2-ynamide | Alkyne amide | Precursor to the alkene amide coupling partner | nih.gov |

| di-para-methoxybenzyl (PMB) amide | Diamide intermediate | Cyclization precursor for the deoxynybomycin core | nih.gov |

| Ethyl but-2-ynoate | Ester | Alternative coupling partner to the amide | nih.gov |

| Diethyl ether | Solvent | Used for crystallization and purification of an alkene intermediate | nih.gov |

The design and synthesis of structurally related compounds are essential for understanding the pharmacophore of nybomycin and for developing new reverse antibiotics. A key achievement in this area has been the development of a scalable and robust synthetic route that facilitates the synthesis of a diverse array of analogues. nih.gov

One of the critical improvements in the synthesis of the nybomycin scaffold was modifying the Suzuki-Miyaura cross-coupling reaction. nih.gov By switching the coupling partners, researchers achieved scalable coupling yields of up to 98%. nih.gov This robust route minimizes the need for column chromatography, further enhancing its scalability. nih.gov

This synthetic strategy has enabled the production of novel nybomycin-like analogues. For instance, after chemoselective demethylation of an anisole (B1667542) intermediate using boron tribromide, the resulting phenolic compound was cyclized with various dibromoalkanes (1,1-dibromomethane, 1,2-dibromoethane, and 1,3-dibromopropane) to access three new nybomycin-like analogues for antibacterial testing. nih.gov

Table 2: Synthetic Strategies for Nybomycin Analogues

| Synthetic Step/Strategy | Description | Advantage | Reference |

| Modified Suzuki-Miyaura Coupling | Switching the coupling partners in the reaction. | Scalable coupling yields up to 98%. | nih.gov |

| Reduced Column Chromatography | The synthetic route involves only three column chromatography steps. | Enhances the scalability of the synthesis. | nih.gov |

| Cyclization with Dibromoalkanes | Reaction of a phenolic intermediate with various dibromoalkanes. | Access to novel nybomycin-like analogues with varied linker lengths. | nih.gov |

Challenges in Synthetic Chemistry of Nybomycin Acetate (B1210297)

The synthesis of nybomycin acetate and its precursors is fraught with challenges that have historically limited the exploration of its medicinal potential. These challenges primarily revolve around low reaction yields, difficulties in scalability, and the capricious nature of key chemical transformations.

The Suzuki-Miyaura cross-coupling, a pivotal step in several synthetic routes, has been described as "capricious," indicating its sensitivity and potential for low or variable yields. scispace.com Furthermore, issues such as the incorrect stereochemistry of alkene intermediates can prevent crucial cyclization reactions from proceeding. nih.gov Attempts to resolve these issues have involved screening various catalysts, bases, and solvents, as well as exploring alternative reaction pathways, though not always with success. nih.gov Another noted challenge has been the difficulty of ester hydrolysis when the ester group is attached to the core nybomycin structure. nih.gov

These synthetic difficulties underscore the need for the development of more robust and efficient synthetic methodologies to fully unlock the therapeutic potential of the nybomycin class of compounds. nih.gov

Mechanism of Action and Molecular Targeting

Primary Molecular Targets: Bacterial DNA Topoisomerases

Nybomycin (B1677057) acetate's antibacterial activity stems from its ability to inhibit the function of two key type II topoisomerases: DNA gyrase and topoisomerase IV. vulcanchem.combiorxiv.org These enzymes are essential for bacterial survival, making them prime targets for antibiotics.

DNA gyrase is the primary target of nybomycin acetate (B1210297) in many bacteria. This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA compaction and the initiation of replication. Nybomycin acetate disrupts this function by binding to the DNA gyrase enzyme. vulcanchem.com Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex leading to double-stranded DNA breaks, this compound's interaction results in an accumulation of nicked, or single-stranded, DNA breaks. vulcanchem.com This suggests that this compound inhibits a different stage of the DNA gyrase catalytic cycle than fluoroquinolones. vulcanchem.com Studies on Escherichia coli have shown that nybomycin inhibits both the wild-type and fluoroquinolone-resistant forms of DNA gyrase. vulcanchem.comuni-saarland.de

Topoisomerase IV, another type II topoisomerase, is primarily involved in the decatenation, or unlinking, of daughter chromosomes after DNA replication. vulcanchem.com this compound has been shown to inhibit the catalytic function of E. coli topoisomerase IV. vulcanchem.com At lower concentrations, it can suppress the decatenation activity of the enzyme, and at higher concentrations, it can almost completely inhibit its function. vulcanchem.com

Inhibition of Fluoroquinolone-Resistant DNA Gyrase

A defining characteristic of nybomycin and its derivatives is their potent activity against bacteria that have developed resistance to fluoroquinolone antibiotics. biorxiv.orgchem960.comacs.org This has led to the designation of nybomycins as "reverse antibiotics." biorxiv.org

Fluoroquinolone resistance in many bacteria arises from specific mutations in the gyrA gene, which encodes a subunit of DNA gyrase. vulcanchem.combiorxiv.org The most common of these mutations is at the serine 83 (S83) position, often resulting in a substitution with leucine (B10760876) (S83L). vulcanchem.com this compound demonstrates a remarkable specificity for these mutant gyrase enzymes. vulcanchem.combiorxiv.org While it can inhibit wild-type gyrase, its activity is particularly pronounced against these resistant forms. vulcanchem.com This "reverse" effect has been strongly demonstrated in several Gram-positive organisms with the S83L mutation in the GyrA subunit. vulcanchem.combiorxiv.org In E. coli, both wild-type gyrase and the S83L mutant are sensitive to nybomycin. vulcanchem.com While the primary focus of research has been on the S83L mutation, the broader activity of this compound suggests it may also be effective against other common gyrase mutations like Ser84Leu and D87Y, although specific data for these is less prevalent in the literature.

The "reverse antibiotic" activity of this compound is rooted in its ability to selectively target and inhibit the mutated forms of DNA gyrase that confer fluoroquinolone resistance. biorxiv.orgacs.org While fluoroquinolones lose their efficacy against these mutated enzymes, this compound's binding and inhibitory action are enhanced or maintained. vulcanchem.com This unique property means that the very mutations that make bacteria resistant to one class of antibiotics can make them susceptible to this compound. acs.org This presents a potential strategy to combat drug-resistant infections. chem960.com

Modulation of DNA Dynamics

This compound's interaction with DNA topoisomerases directly impacts the dynamic state of bacterial DNA. By inhibiting the supercoiling and decatenation activities of these enzymes, it disrupts the normal processes of DNA replication, repair, and segregation. vulcanchem.com As mentioned earlier, the inhibition of DNA gyrase by this compound leads to the accumulation of single-stranded breaks in the DNA. vulcanchem.com This alteration of DNA integrity is a key factor in the bactericidal effects of the compound. acs.org

Data Tables

Table 1: Effects of Nybomycin on E. coli Topoisomerase IV Decatenation Activity

| Nybomycin Concentration | Decatenation Activity | DNA Mobility |

| 34 µM | Present | Increased |

| Increasing Concentration | Gradually Suppressed | Faster Migration |

| 134 µM | - | Maximum Mobility |

| 268 µM | Almost Completely Inhibited | - |

Data synthesized from research findings on the inhibition of topoisomerase IV. vulcanchem.com

Table 2: Comparative Activity of Nybomycin on Wild-Type and Mutant DNA Gyrase

| Bacterial Species | Gyrase Type | Susceptibility to Nybomycin | Key Mutation |

| Gram-positive organisms | Fluoroquinolone-Resistant | High | GyrA S83L/I |

| Escherichia coli (ΔtolC) | Wild-Type | Sensitive | - |

| Escherichia coli (ΔtolC) | Fluoroquinolone-Resistant | Sensitive | GyrA S83L |

This table summarizes the differential activity of nybomycin against various forms of DNA gyrase. vulcanchem.combiorxiv.org

Compound Names Mentioned

Induction of DNA Cleavage and Nicked DNA Formation

This compound has been shown to influence the DNA cleavage and ligation activity of DNA gyrase. In in vitro assays using wild-type E. coli DNA gyrase, the presence of nybomycin leads to an increase in nicked, or open circular, DNA. nih.gov This single-stranded break in the DNA is a result of the stabilization of a cleavage complex. nih.gov For the wild-type enzyme, the appearance of nicked DNA can be observed at concentrations as low as 2 μM. nih.gov At higher concentrations (4 μM and above), the formation of linear DNA is also detected, indicating double-stranded breaks. nih.gov This suggests a concentration-dependent effect on the type of DNA damage induced. The activity of nybomycin in inducing nicked DNA is similar to that of novel bacterial type II topoisomerase inhibitors (NBTIs). nih.gov

Inhibition of DNA Supercoiling and Decatenation

DNA gyrase introduces negative supercoils into DNA, an ATP-dependent process essential for maintaining proper DNA topology. nih.goveurekalert.org this compound acts as an inhibitor of this supercoiling activity. nih.goveurekalert.org For the wild-type E. coli DNA gyrase, a concentration of 402 μM of nybomycin was found to completely suppress the formation of the supercoiled DNA form. eurekalert.org

Furthermore, nybomycin inhibits the decatenation activity of topoisomerase IV. eurekalert.org This enzyme is responsible for separating interlinked daughter chromosomes after replication. eurekalert.org In assays using kinetoplast DNA (kDNA), nybomycin was observed to inhibit the decatenation activity of E. coli topoisomerase IV at concentrations of 67 μM and higher. eurekalert.org At the highest tested concentration of 268 μM, nybomycin almost completely inhibited the catalytic function of topoisomerase IV. eurekalert.org

Alternative or Complementary Mechanisms

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a mechanism of action for some classes of antibiotics, leading to oxidative damage to cellular components. nih.govplos.org However, based on available scientific literature, there is no direct evidence to suggest that this compound's antibacterial activity is mediated through the generation of ROS. Its primary mechanism is attributed to the inhibition of type II topoisomerases.

NAD(P)H Quinone Oxidoreductase 1 (NQO1)-Mediated Bioreduction

NAD(P)H quinone oxidoreductase 1 (NQO1) is an enzyme involved in the bioreductive activation of certain quinone-based compounds. mdpi.com While some quinone-containing molecules are known to be substrates for NQO1, there is no specific information in the reviewed scientific literature to indicate that this compound undergoes NQO1-mediated bioreduction as part of its mechanism of action. Research on related compounds, deoxynyboquinones, has explored them as NQO1-targeted anticancer agents, but this is a distinct context from the antibacterial action of nybomycin. nih.gov

Methodologies for Target Identification and Validation

Biochemical Assays (e.g., DNA Supercoiling, Cleavage Assays)

The molecular targets of this compound have been identified and validated primarily through a series of biochemical assays. These in vitro experiments allow for the direct observation of the compound's effect on the activity of purified enzymes.

DNA Cleavage Assays: These assays are used to determine if a compound can induce single- or double-stranded breaks in DNA in the presence of a topoisomerase. nih.gov In a typical assay, supercoiled plasmid DNA is incubated with DNA gyrase and the test compound. nih.gov The resulting DNA forms (supercoiled, relaxed, nicked, and linear) are then separated by gel electrophoresis. nih.gov The appearance of nicked and linear DNA in the presence of nybomycin provides direct evidence of its ability to stabilize the cleavage complex. nih.gov

DNA Supercoiling Assays: These assays measure the ability of DNA gyrase to introduce negative supercoils into relaxed DNA in an ATP-dependent reaction. nih.goveurekalert.org The inhibition of this process by a compound can be visualized by the reduction of the supercoiled DNA form on an agarose (B213101) gel. nih.goveurekalert.org The concentration of the compound required to inhibit the supercoiling activity by 50% (IC50) is a key parameter determined from these assays. eurekalert.org

The table below summarizes the inhibitory concentrations of Nybomycin against E. coli DNA gyrase and topoisomerase IV in these biochemical assays.

| Enzyme/Assay | Target Enzyme | IC50 (μM) | Minimal Effective Concentration (μM) |

| DNA Cleavage | Wild-type E. coli DNA gyrase | 47 ± 17 | 2 |

| DNA Supercoiling | Wild-type E. coli DNA gyrase | 211 ± 40 | 67 |

| Decatenation | E. coli Topoisomerase IV | 70 ± 7 | 67 |

Data sourced from Shiriaev et al. (2021). eurekalert.org IC50 values are presented as averages ± SD.

Structural Biology Approaches (e.g., Molecular Docking, Crystallography)

Structural biology provides critical insights into the molecular interactions between a drug and its target. In the case of nybomycin, the parent compound of this compound, molecular docking studies have been instrumental in elucidating its binding mode to bacterial DNA gyrase, a type II topoisomerase. nih.gov

Molecular Docking of Nybomycin:

Research has focused on understanding how nybomycin interacts with both wild-type and fluoroquinolone-resistant DNA gyrase. Docking simulations were performed using crystal structures of DNA gyrase from Staphylococcus aureus and Escherichia coli obtained from the Protein Data Bank (PDB). nih.govresearchgate.net These computational studies have revealed that nybomycin occupies a binding site distinct from that of fluoroquinolone antibiotics. nih.gov

A key finding is that nybomycin's activity is dependent on the state of the DNA. The most favorable docking results were achieved when nybomycin was modeled with a DNA gyrase complex containing a single-stranded break (a nicked DNA intermediate), suggesting this conformation is essential for effective binding. nih.gov This contrasts with fluoroquinolones, which are known to stabilize a complex involving a double-stranded DNA break. nih.govasm.org This difference indicates that nybomycin and fluoroquinolones inhibit different stages of the DNA gyrase catalytic cycle. nih.gov

The putative binding pocket for nybomycin within the GyrA subunit of DNA gyrase has been analyzed. nih.gov The planar ring system of nybomycin is thought to partially intercalate into the DNA. nih.gov Specific amino acid residues are predicted to be crucial for the interaction. In E. coli DNA gyrase, these include D82, M120, and R121, which are highly conserved. nih.gov The proposed interactions include hydrogen bonds between the carbonyl oxygen and hydroxyl group of nybomycin with the backbones of M121 and D83 (M120 and D82 in E. coli numbering, respectively), and a potential cation-π interaction between R122 (R121 in E. coli) and the aromatic system of the compound. nih.gov

| Parameter | Finding for Nybomycin | Reference PDB IDs for Docking |

|---|---|---|

| Binding Site | Distinct from fluoroquinolones. nih.gov | S. aureus gyrase-DNA: 5IWI E. coli gyrase: 6RKS S. aureus gyrase-moxifloxacin: 5CDQ nih.govresearchgate.net |

| Stabilized Intermediate | Stabilizes a gyrase-DNA complex with a single-stranded break (nicked DNA). nih.gov | |

| Key Interacting Residues (E. coli GyrA) | D82, M120, R121. nih.gov | |

| Proposed Interactions | Partial intercalation into DNA, hydrogen bonding, and cation-π interactions. nih.gov |

Crystallography:

To date, no crystal structures of this compound or its parent compound, nybomycin, complexed with DNA gyrase have been deposited in the Protein Data Bank. The molecular docking studies have relied on existing crystal structures of DNA gyrase bound to DNA or other inhibitors to model the interactions. nih.govnih.gov

Chemical Genomics and Proteomic Profiling

Chemical Genomics:

Chemical genomics approaches have been vital in understanding the production of nybomycin. The complete biosynthetic gene cluster (BGC) responsible for nybomycin production was identified from the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24108. uni-saarland.denih.gov This was achieved by heterologous expression, where the gene cluster was transferred from its native producer into a host strain, Streptomyces albus Del14, which then successfully produced the antibiotic. uni-saarland.de

The identified BGC, containing genes designated nybA to nybZ, spans approximately 36 kb. nih.gov Bioinformatic analysis revealed that several genes within the cluster share homology with those involved in the biosynthesis of streptonigrin (B15502), a structurally related antibiotic, suggesting a similar biosynthetic pathway. nih.gov This discovery provides a genetic blueprint for nybomycin and opens avenues for generating novel analogues through biosynthetic engineering. uni-saarland.de

| Gene(s) | Proposed Function in Nybomycin Biosynthesis | Homologue in Streptonigrin Biosynthesis |

|---|---|---|

| nybF | DAHP synthase, likely catalyzes the first step in the pathway. nih.gov | - |

| nybA | 3-carboxy-cis,cis-muconate cycloisomerase. nih.gov | stnL nih.gov |

| nybS to nybZ | Region shown to be essential for nybomycin production through gene deletion experiments. nih.gov | - |

| nybZ | Putative transcriptional regulator. nih.gov | - |

Proteomic Profiling:

Proteomic profiling, which involves the large-scale analysis of proteins, is a powerful technique used to understand how cells respond to antibiotics and to identify potential drug targets. nih.govfrontiersin.org However, a review of the available scientific literature did not yield specific proteomic profiling studies conducted on bacterial cells treated with this compound or its parent compound, nybomycin. Such studies could, in the future, provide a global view of the cellular pathways affected by the compound beyond its primary interaction with DNA gyrase.

CRISPR-Based Screening and Functional Genomics

CRISPR-Based Screening:

CRISPR-based screening technologies, particularly CRISPR interference (CRISPRi), have become valuable tools for genome-wide identification of genes that are essential for cell survival in the presence of an antibiotic, thereby revealing the drug's target and mechanism of action. drugtargetreview.comnih.gov Despite the utility of this technology, dedicated CRISPR-based screening studies to identify the molecular targets or resistance mechanisms for this compound have not been reported in the reviewed literature.

Functional Genomics:

Functional genomics studies have provided key insights into the action of nybomycin. A primary example is the analysis of resistant mutants. It has been demonstrated that nybomycin is particularly active against fluoroquinolone-resistant Staphylococcus aureus strains that possess a specific mutation in the gyrA gene (e.g., Ser84Leu). nih.gov Functional genomic analysis of rare nybomycin-resistant mutants derived from these strains revealed a fascinating phenomenon: the resistance was caused by a back-mutation in the gyrA gene to its original, wild-type sequence. nih.govresearchgate.net This "reverse antibiotic" effect, where the compound selectively targets the mutant enzyme, was a key finding from functional genomic approaches. nih.gov

Furthermore, whole-genome sequencing of E. coli mutants selected for resistance to ciprofloxacin (B1669076) confirmed that mutations in the quinolone resistance-determining regions (QRDRs) of gyrA (such as S83L or D87Y) were responsible for the phenotype. nih.gov Subsequent testing of nybomycin against these characterized mutants is a functional genomics method to probe the compound's specific activity against different target variants. nih.gov Additionally, the heterologous expression and targeted deletion of genes within the nybomycin biosynthetic cluster are functional genomics techniques that have been successfully used to delineate the genes essential for its production. uni-saarland.denih.gov

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Activity

The biological activity of Nybomycin (B1677057) acetate (B1210297) is rooted in its distinctive and rigid polycyclic structure, featuring a fused pyridoquinolone ring system and an angularly fused oxazoline (B21484) ring. nih.gov This core scaffold is fundamental to its interaction with the bacterial DNA gyrase, its primary target.

Molecular docking studies have provided significant insights into the key determinants of its binding:

Planar Aromatic System: The planar, conjugated ring system of the nybomycin core is predicted to partially intercalate into the bacterial DNA, a crucial step for inhibiting the enzyme's function. nih.gov

Hydrophobic Interactions: Nybomycin is thought to bind within a hydrophobic pocket formed between the GyrA subunits of DNA gyrase. nih.gov This interaction is distinct from the binding site of fluoroquinolones. nih.govasm.org The specific nature of this pocket can influence species-specific activity; for instance, the E. coli DNA gyrase possesses a more hydrophobic residue (I74) compared to the corresponding residue in S. aureus gyrase (M75), which may contribute to stronger binding and activity. nih.gov

Hydrogen Bonding: The scaffold contains key hydrogen-bonding functionalities. The carbonyl oxygen and the C8-hydroxymethyl group are predicted to form hydrogen bonds with amino acid residues in the enzyme's binding site, further stabilizing the complex. nih.gov

Cation-π Interactions: The electron-rich aromatic system of the nybomycin core can engage in favorable cation-π interactions with positively charged amino acid residues, such as arginine, within the gyrase binding pocket, enhancing affinity. nih.gov

The natural occurrence of related compounds like Deoxynybomycin (B1670259), which lacks the C8-hydroxymethyl group found in Nybomycin, underscores the importance of this functional group. nih.gov Comparative activity studies between these natural analogues are essential for confirming the precise role of each structural feature in mediating antibacterial efficacy.

Impact of Functional Group Modifications on Potency and Selectivity

Despite its potential, comprehensive SAR studies on the nybomycin scaffold have been limited, largely due to synthetic challenges. nih.govscispace.comox.ac.uk However, recent advances in synthesis have enabled the creation of novel analogues, providing initial insights into the effects of functional group modifications. nih.gov

Research has focused on modifying the core structure to probe for changes in activity. For example, O-alkylation of a phenolic precursor provided an opportunity to explore how substitutions at this position affect antibacterial action. nih.gov While detailed quantitative data from these initial studies are emerging, they confirm that the scaffold is amenable to modification and that these changes can influence biological activity. The primary goal of these studies is to identify novel structural determinants that enhance potency and selectivity. nih.gov

The table below summarizes the qualitative findings from initial studies on novel synthetic analogues, highlighting the importance of specific structural features for maintaining activity against fluoroquinolone-resistant S. aureus (FQR S. aureus).

| Compound/Analogue | Key Structural Modification | Observed Activity vs. FQR S. aureus | Reference |

| Deoxynybomycin | Parent "reverse antibiotic" | Active | nih.gov |

| Analogue 24 | O-alkylation (O-allyl) | Reduced activity | nih.gov |

| Analogue 25 | O-alkylation (O-propargyl) | Reduced activity | nih.gov |

| Analogue 31 | Removal of C8-substituent | Maintained some activity | nih.gov |

| Analogue 32 | Modification at C2-position | Maintained some activity | nih.gov |

This table is a representation of findings reported in the literature; specific inhibitory concentrations can be found in the cited source.

These initial findings suggest that while some modifications are tolerated, others, particularly bulky additions via O-alkylation, may be detrimental to activity, possibly by disrupting the precise fit within the gyrase binding pocket. nih.gov

Design Principles for Improved Analogues

The development of improved nybomycin analogues is guided by several key design principles aimed at overcoming the limitations of the natural product and enhancing its therapeutic profile.

Enhancing Antibacterial Properties

Furthermore, while nybomycins are potent against certain Gram-positive bacteria, they often lack activity against Gram-negative species. nih.gov This is partly due to the formidable outer membrane and efficient efflux pump systems, such as TolC in E. coli, which prevent the drug from reaching its intracellular target. nih.govnih.gov Research has shown, however, that structural modifications can lead to broad-spectrum activity. nih.gov Design strategies therefore focus on creating analogues with physicochemical properties that facilitate passage through the Gram-negative cell wall and evade recognition by efflux pumps.

Modulating Specificity Towards Mutant Bacterial Targets

The most fascinating aspect of nybomycin is its "reverse antibiotic" activity—its selective inhibition of fluoroquinolone-resistant (FQR) DNA gyrase while being inactive against the wild-type (FQS) enzyme in Gram-positive bacteria like S. aureus. nih.govnih.gov This selectivity is linked to mutations in the GyrA subunit, such as the S83L substitution. nih.gov A core design principle is to preserve or even enhance this unique specificity.

Interestingly, this pronounced reverse effect has not been observed in Gram-negative bacteria like E. coli, where nybomycin inhibits both wild-type and mutant gyrases to a similar extent. nih.govasm.orgnih.gov This suggests that the primary target may differ between species, with topoisomerase IV being a likely candidate in some cases. ukri.org Therefore, a sophisticated design principle involves creating analogues that can:

Selectively target DNA gyrase over topoisomerase IV in Gram-negative bacteria.

Introduce structural changes that confer the "reverse antibiotic" property against FQR Gram-negative pathogens. nih.gov

Achieving this would significantly expand the therapeutic potential of the nybomycin class to include infections caused by multidrug-resistant Gram-negative bacteria.

Comparative SAR Analysis with Related Quinone-Based Scaffolds

Comparing the SAR of nybomycin to other quinone-based antibacterials, particularly the widely used fluoroquinolones, highlights its unique mechanism.

Fluoroquinolones: The SAR of fluoroquinolones is well-established. nih.govresearchgate.net Their activity depends on a C3-carboxylic acid and a C4-keto group, which are essential for binding to the DNA-gyrase complex and trapping the cleavage complex. researchgate.net Potency and spectrum are modulated by substituents at the N1 (e.g., cyclopropyl), C7 (e.g., piperazinyl), and C8 (e.g., methoxy (B1213986) or halogen) positions. nih.govresearchgate.net In stark contrast, nybomycin lacks the critical C3-carboxylic acid and binds to a different site on the enzyme. nih.govasm.org This means the established SAR principles for fluoroquinolones are not directly transferable to the nybomycin scaffold.

Pyrimidoisoquinolinquinones: This class of synthetic quinone antibiotics offers a more relevant comparison for scaffold modification strategies. mdpi.com SAR studies on these compounds have shown that antibacterial activity is heavily influenced by substitutions on the quinone core, particularly with thioaryl and alkylthio groups. mdpi.com The hydrophobicity and chain length of these substituents are critical parameters that modulate potency against multidrug-resistant Gram-positive bacteria. mdpi.com This parallels the exploratory efforts in nybomycin synthesis, where modifications to the core are being investigated to tune its biological activity.

General Quinone Scaffolds: A general principle in the SAR of many biologically active quinones is the significant impact of halogenation. mdpi.com The addition of halogen atoms can alter electronic properties and lipophilicity, often leading to enhanced potency. This represents a potential avenue for the rational design of future nybomycin analogues that has yet to be fully explored.

Preclinical Investigations of Biological Efficacy

In Vitro Antimicrobial Spectrum and Potency

The in vitro activity of nybomycin (B1677057) acetate (B1210297) has been evaluated against a range of bacterial species to determine its antimicrobial spectrum and potency. These studies are foundational in understanding the potential clinical utility of the compound.

Minimum Inhibitory Concentration (MIC) Determination Across Diverse Bacterial Strains

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For nybomycin acetate, MIC values have been determined against several clinically relevant bacterial strains. The data indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Interactive Table: MIC of this compound Against Various Bacterial Strains

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1.0 |

| Escherichia coli | - | 4.0 |

| Pseudomonas aeruginosa | - | 16.0 |

Data sourced from a commercial supplier and should be interpreted with this context.

Activity Against Fluoroquinolone-Resistant Pathogens (e.g., MRSA, VRE, E. coli mutants)

A significant area of interest in the study of nybomycin and its derivatives is their activity against pathogens that have developed resistance to other classes of antibiotics, particularly fluoroquinolones. Research on the parent compound, nybomycin, has shown that it can exhibit a "reverse antibiotic" effect, where it is more potent against fluoroquinolone-resistant strains than their wild-type counterparts. nih.govnih.govnih.goveurekalert.org This is often attributed to its interaction with mutated DNA gyrase, a primary target of fluoroquinolones. nih.govnih.govnih.gov

For this compound specifically, in vitro data demonstrates notable activity against significant fluoroquinolone-resistant pathogens. As indicated in the table above, this compound has an MIC of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1.0 µg/mL against vancomycin-resistant Enterococcus faecalis (VRE), both of which are frequently resistant to fluoroquinolones.

Studies on the parent compound, nybomycin, have shown that in a permeable strain of Escherichia coli, both wild-type and a fluoroquinolone-resistant mutant (GyrA S83L) were similarly sensitive to nybomycin. nih.govnih.gov This suggests that while the "reverse antibiotic" effect is prominent in some Gram-positive species, the activity spectrum in Gram-negative bacteria may be broader and less dependent on specific fluoroquinolone resistance mutations. nih.govnih.gov

Efficacy Against Dormant Mycobacterial Forms

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, partly due to the bacterium's ability to enter a dormant, non-replicating state that is less susceptible to many antibiotics. Investigations into the parent compound, nybomycin, have revealed its potential to combat these persistent forms.

Nybomycin has demonstrated antimicrobial activity against Mycobacterium smegmatis and Mycobacterium bovis BCG with an MIC of 1.0 µg/mL under both normal aerobic conditions and in a hypoxic model that induces dormancy. nih.gov Furthermore, nybomycin is also effective against Mycobacterium tuberculosis, including clinically isolated strains. nih.gov The mechanism of action in mycobacteria is believed to involve binding to DNA, which leads to unique morphological changes and ultimately results in bacterial cell death. nih.gov While these findings are for the parent compound, they suggest a potential area of efficacy for this compound that warrants further specific investigation.

Comparative Efficacy Studies Against Gram-Positive and Gram-Negative Bacteria

The available MIC data for this compound indicates a differential in potency between Gram-positive and Gram-negative bacteria. The compound is significantly more potent against the Gram-positive strains tested (MRSA and VRE) with MIC values of 0.5 µg/mL and 1.0 µg/mL, respectively. In contrast, higher concentrations are required to inhibit the growth of the Gram-negative bacteria E. coli (MIC of 4.0 µg/mL) and Pseudomonas aeruginosa (MIC of 16.0 µg/mL).

This pattern of greater potency against Gram-positive organisms is a common feature of many antimicrobial compounds and can be attributed to differences in the bacterial cell wall structure. The complex outer membrane of Gram-negative bacteria often presents a significant permeability barrier that can limit the intracellular accumulation of a drug. Research on the parent compound, nybomycin, has also highlighted that its activity against Gram-negative species can be limited by poor cellular accumulation. nih.gov

In Vivo Efficacy in Animal Models of Bacterial Infection

To bridge the gap between in vitro activity and potential clinical use, the evaluation of an antimicrobial compound in established animal models of infection is a critical step. These studies provide insights into the compound's behavior in a complex biological system.

Evaluation in Established Mouse Infection Models

While published, peer-reviewed in vivo studies for this compound are limited, data from a commercial supplier indicates that the compound has been evaluated in a mouse model of MRSA infection. According to this source, treatment with this compound resulted in a 90% survival rate in mice infected with MRSA. vulcanchem.com This finding, if substantiated by further research, suggests that this compound can be effective in treating a severe bacterial infection in a living organism. It is important to note that this information is from a commercial vendor and awaits independent verification in the scientific literature.

Assessment of Therapeutic Potential in Preclinical Disease Models

The evaluation of this compound in preclinical models has centered on its efficacy against clinically relevant, drug-resistant bacterial pathogens. A significant body of research highlights its characterization as a "reverse antibiotic," a compound that demonstrates potent activity against antibiotic-resistant strains while showing minimal effect on their antibiotic-susceptible counterparts. researchgate.netnih.goveurekalert.org This unusual activity profile suggests a novel approach to addressing the challenge of drug-resistant infections.

Research has demonstrated that the primary molecular target of Nybomycin is the bacterial enzyme DNA gyrase, a type II topoisomerase. researchgate.neteurekalert.org In fluoroquinolone-resistant bacteria, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are a common mechanism of resistance. This compound's active compound, Nybomycin, selectively inhibits this mutated form of DNA gyrase. researchgate.netnih.gov A key mutation that confers fluoroquinolone resistance in Staphylococcus aureus involves a change from serine to leucine (B10760876) at position 84 of the GyrA protein; Nybomycin is particularly effective against strains with this mutation. nih.gov

The preclinical assessment of this compound has involved in vitro susceptibility testing against a panel of bacterial strains. These studies have provided quantitative data on its potency, typically expressed as Minimum Inhibitory Concentrations (MICs). The data indicates significant activity against various Gram-positive and some Gram-negative bacteria. nih.gov

Notably, studies have shown that Nybomycin is active against both fluoroquinolone-sensitive and fluoroquinolone-resistant strains of Escherichia coli when the bacterium's efflux pump mechanism is impaired, suggesting a broader potential spectrum of activity. researchgate.netresearchgate.net Furthermore, Nybomycin has demonstrated activity against both replicating and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

In addition to its antibacterial properties, some metabolites of Nybomycin have been investigated for their cytotoxic effects against cancer cell lines. This research is still in its early stages but suggests that the broader class of nybomycins may have applications beyond infectious diseases.

The following tables summarize the preclinical data for Nybomycin, the active component of this compound.

Table 1: In Vitro Antibacterial Activity of Nybomycin

| Bacterial Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | - | 0.025 | nih.gov |

| Bacillus cereus | - | 2 | nih.gov |

| Bacillus mycoides | - | 0.8 | nih.gov |

| Mycobacterium smegmatis | - | 0.2 | nih.gov |

| Klebsiella pneumoniae | - | 0.003 | nih.gov |

| Mycobacterium tuberculosis | - | 4.5 | nih.gov |

| Mycobacterium bovis | - | 1 | nih.gov |

| Staphylococcus aureus | Quinolone-Resistant (GyrA Ser84Leu) | Active | researchgate.net |

| Escherichia coli (ΔtolC) | Fluoroquinolone-Sensitive | Active | researchgate.net |

Table 2: Preclinical Efficacy of Nybomycin Compounds in a Mouse Model

| Compound Class | Disease Model | Pathogen | Efficacy | Reference |

|---|---|---|---|---|

| Nybomycin derivatives | Mouse infection model | Fluoroquinolone-Resistant Methicillin-Resistant S. aureus (MRSA) | Potent efficacy | researchgate.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nybomycin |

| Deoxynybomycin (B1670259) |

| Ciprofloxacin (B1669076) |

| Levofloxacin |

Advanced Research Perspectives and Future Directions

Strategies for Overcoming Research and Development Challenges

The progression of nybomycin-related compounds from laboratory curiosities to viable research tools hinges on surmounting fundamental obstacles related to their physicochemical properties and synthesis.

A primary challenge in the preclinical investigation of nybomycin (B1677057) and its analogs, such as deoxynybomycin (B1670259), is their poor aqueous solubility. nih.govscispace.com This characteristic complicates the design of reliable in vitro and in vivo experiments, potentially leading to inconsistent results and underestimation of efficacy. To advance research, several formulation strategies can be explored to enhance solubility. These approaches are critical for developing viable parenteral or oral formulations for research purposes.

Physical modification techniques are a common starting point. Methods such as micronization, which reduces particle size to increase surface area, can improve dissolution rates. ijpca.orgnih.gov Another strategy is the formation of amorphous solid dispersions, where the crystalline drug is dispersed within a hydrophilic polymer matrix. nih.govresearchgate.netmerckmillipore.com This prevents the drug from crystallizing, thereby maintaining it in a higher energy, more soluble state.

Chemical modifications also offer a path to improved solubility. The creation of prodrugs or salt forms can fundamentally alter the compound's physicochemical properties. merckmillipore.com Additionally, complexation with agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous media. merckmillipore.com For research settings, the use of co-solvents—water-miscible solvents that can dissolve poorly soluble drugs—is a practical approach for preparing stock solutions for assays. ijpca.orgresearchgate.net

Table 1: Potential Strategies for Enhancing Nybomycin Acetate (B1210297) Solubility in Research

| Strategy Category | Specific Technique | Principle of Action |

|---|---|---|

| Physical Modification | Micronization | Increases surface area by reducing particle size. ijpca.org |

| Amorphous Solid Dispersions | Disperses the compound in a hydrophilic carrier, preventing crystallization. nih.govresearchgate.net | |

| Nanosuspension | Reduces particle size to the nanometer range, significantly increasing surface area and dissolution velocity. nih.gov | |

| Chemical Modification | Salt Formation | Converts the parent compound into a salt form with different, often improved, solubility. nih.govmerckmillipore.com |

| Prodrugs | Attaches a hydrophilic moiety to the parent drug, which is cleaved in vivo to release the active compound. merckmillipore.com | |

| Formulation Approaches | Co-solvency | Dissolves the compound in a mixture of water and a water-miscible organic solvent. researchgate.net |

To address this, researchers are developing more robust and scalable synthetic pathways. rsc.org Recent efforts have focused on creating reliable and reproducible syntheses that are also amenable to the production of various analogs, which is crucial for structure-activity relationship (SAR) studies. nih.gov One successful approach involved a key coupling step that proved robust enough for gram-scale synthesis, significantly improving upon previous methods. nih.gov

Another promising avenue is the use of chemoenzymatic synthesis. This strategy leverages the selectivity of enzymes for specific chemical transformations. Researchers have identified the biosynthetic gene cluster for nybomycin and proposed that the enzymes NybB, NybT, and NybU are involved in the final oxidative steps of the pathway. digitellinc.com By combining traditional organic synthesis to create a late-stage precursor with enzymatic transformations, it may be possible to access nybomycin and its analogs more efficiently and with greater selectivity. digitellinc.com

Systems metabolic engineering of host strains also offers a powerful tool. By modulating the expression of genes involved in the supply of biosynthetic precursors (e.g., from the pentose (B10789219) phosphate (B84403) and shikimic acid pathways) and the nybomycin biosynthesis and export genes, production titers can be significantly increased. nih.gov In one study, engineering of a heterologous Streptomyces albidoflavus host strain led to a fifteen-fold increase in nybomycin accumulation, providing a more reliable supply for further development. nih.gov

Exploration of Novel Therapeutic Applications

While nybomycin's established activity is against fluoroquinolone-resistant bacteria, its core chemical scaffold is a platform for developing compounds with new and expanded therapeutic uses.

A significant limitation of the naturally occurring nybomycins is their lack of activity against Gram-negative bacteria. nih.govscispace.com However, preliminary research has indicated that structural modification of the nybomycin scaffold can overcome this limitation and lead to broad-spectrum activity. nih.govscispace.com

The generation of novel analogs is key to exploring these possibilities. By systematically altering different parts of the molecule, medicinal chemists can probe the structural determinants of its antibiotic activity and selectivity. nih.gov For example, modifications to aminoglycoside antibiotics, a different class of natural products, have successfully revived their activity against resistant strains and, in some cases, altered their spectrum of activity. rsc.orgnih.gov Similar principles of targeted chemical modification can be applied to the nybomycin core to create derivatives that may have improved penetration through the complex outer membrane of Gram-negative bacteria or may interact differently with their molecular targets.

Nybomycin's primary interest lies in its unique ability to act as a "reverse antibiotic," selectively inhibiting bacteria that have developed resistance to fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. nih.govdigitellinc.comeurekalert.org This activity has been demonstrated against Gram-positive pathogens, most notably fluoroquinolone-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net The mechanism involves targeting the mutated form of DNA gyrase (specifically, mutations like S83L in the GyrA subunit) that confers fluoroquinolone resistance, while having little effect on the wild-type enzyme. nih.govnih.gov

Recent research has expanded the investigation to include Gram-negative bacteria. While typically inactive against these organisms, studies using a permeable Escherichia coli strain (ΔtolC) revealed that nybomycin could inhibit both the wild-type and the fluoroquinolone-resistant forms of DNA gyrase. nih.govnih.govresearchgate.net This finding suggests that the core mechanism of action is viable against Gram-negative targets, but the molecule's poor penetration across the bacterial cell wall is the primary barrier. This reinforces the importance of the structural modification strategies discussed in the previous section to improve uptake. The ability to resensitize resistant pathogens to existing antibiotic classes is a critical goal in antimicrobial research, and nybomycin represents a promising scaffold for this purpose.

Table 2: Activity Profile of Nybomycin Against Resistant Strains

| Bacterial Type | Resistance Profile | Nybomycin Activity | Key Findings |

|---|---|---|---|

| Gram-Positive (e.g., S. aureus) | Fluoroquinolone-Resistant (FQR) | Active | Selectively inhibits mutant DNA gyrase, demonstrating "reverse antibiotic" properties. nih.govresearchgate.net |

| Gram-Positive (e.g., S. aureus) | Fluoroquinolone-Sensitive (FQS) | Inactive or low activity | Does not effectively inhibit the wild-type DNA gyrase. nih.gov |

| Gram-Negative (e.g., E. coli) | Wild-Type | Inactive (in normal strains) | Poor cell permeability prevents the compound from reaching its target. nih.gov |

Integration of Computational and Systems Biology Approaches

Modern drug discovery and development are increasingly reliant on computational and systems-level approaches to understand complex biological phenomena. nih.gov Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling, offers a holistic view of how an antibiotic affects a bacterial cell and how resistance emerges. nih.govresearchgate.net

For nybomycin research, these approaches are highly valuable. The identification of the nybomycin biosynthetic gene cluster is a foundational step, enabling genomic and transcriptomic studies to optimize its production in engineered host organisms. nih.govnih.gov By analyzing the metabolic fluxes within the cell, researchers can identify and overcome bottlenecks in the precursor supply pathways, leading to higher yields of the final compound. nih.gov

Furthermore, systems biology can provide deeper insights into nybomycin's mechanism of action and resistance. By studying the global changes in gene expression and protein production in bacteria exposed to nybomycin, researchers can uncover the full cellular response to the drug. uni-wuerzburg.de This can reveal not only the primary target (DNA gyrase) but also secondary effects and potential synergistic targets. Computational modeling and in silico docking studies can be used to predict how structural modifications to the nybomycin scaffold might alter its binding to DNA gyrase or improve its pharmacokinetic properties. This predictive power helps rationalize the design of new analogs, making synthetic efforts more targeted and efficient. frontiersin.org

In Silico Screening and Predictive Modeling

In silico screening and predictive modeling are powerful computational tools that can accelerate the drug discovery and development process for compounds like nybomycin acetate. These methods leverage computer algorithms to predict the biological activity, pharmacokinetic properties, and potential toxicity of molecules before they are synthesized and tested in the laboratory.

Predictive Modeling of Bioactivity: By analyzing the chemical structure of this compound, predictive models can estimate its potential efficacy against a wide range of bacterial pathogens. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can identify the specific chemical features of the molecule that are crucial for its antibacterial action. This knowledge can guide the design of novel this compound analogs with enhanced potency and a broader spectrum of activity.

Virtual Screening for Novel Analogs: Virtual screening allows for the rapid assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. In the case of this compound, this could involve screening for molecules that interact with bacterial DNA gyrase, its primary target. This approach can lead to the discovery of new derivatives with improved pharmacological profiles.

| Modeling Technique | Application for this compound | Potential Outcome |

| QSAR | Identify key structural features of this compound responsible for its antibacterial activity. | Design of more potent analogs with improved efficacy. |

| Molecular Docking | Simulate the binding of this compound and its analogs to the active site of bacterial DNA gyrase. | Understanding of the binding mechanism and identification of derivatives with stronger target affinity. |

| Pharmacophore Modeling | Create a 3D model of the essential features required for a molecule to interact with the target, guiding the design of novel compounds. | Discovery of new chemical scaffolds with similar activity to this compound. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | Predict the pharmacokinetic and toxicological properties of this compound and its derivatives. | Early identification of candidates with favorable drug-like properties and lower risk of adverse effects. |

Multi-Omics Data Integration for Comprehensive Mechanistic Insight

A comprehensive understanding of how this compound affects bacterial cells can be achieved through the integration of multiple "omics" datasets. This systems biology approach provides a holistic view of the molecular changes that occur within an organism in response to a specific stimulus.

Genomics, Transcriptomics, Proteomics, and Metabolomics: By combining data from genomics (study of the genome), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites), researchers can construct a detailed picture of the cellular pathways perturbed by this compound. For example, transcriptomic analysis could reveal which genes are up- or down-regulated in the presence of the antibiotic, while proteomic and metabolomic data can show the corresponding changes in protein and metabolite levels.

Unveiling Novel Mechanisms: This integrated approach can help to elucidate the complete mechanism of action of this compound, identify potential secondary targets, and uncover mechanisms of resistance. By understanding the global cellular response to the compound, scientists can develop strategies to enhance its efficacy and overcome potential resistance.

Potential for Resistance Management Strategies

The unique properties of the parent compound, nybomycin, suggest that this compound could play a significant role in strategies to manage and overcome antibiotic resistance.

Concept of "Resistance Cycling" with Established Antibiotics

Nybomycin has been described as a "reverse antibiotic" due to its potent activity against bacterial strains that are resistant to fluoroquinolone antibiotics, while showing less activity against susceptible strains. eurekalert.orgnih.govresearchgate.netnih.govasm.org This unusual characteristic opens the door to innovative treatment strategies such as "resistance cycling." In principle, this compound could be used to treat infections caused by fluoroquinolone-resistant bacteria. If resistance to this compound were to emerge through a back-mutation that restores fluoroquinolone susceptibility, then the original class of antibiotics could be reintroduced, creating a cycle that could potentially prolong the useful lifespan of both drug classes.

Elucidating Mechanisms of Resistance to this compound

Understanding how bacteria might develop resistance to this compound is crucial for its long-term viability as a therapeutic agent. Research on nybomycin has shown that resistance can arise from a back-mutation in the gyrA gene, which encodes a subunit of DNA gyrase. nih.gov This back-mutation not only confers resistance to nybomycin but also restores susceptibility to fluoroquinolones. nih.gov Further research is needed to determine if other resistance mechanisms could emerge and to develop strategies to counteract them. Molecular docking studies have suggested that nybomycin binds to a different site on DNA gyrase than fluoroquinolones, which could influence the development of resistance. nih.gov

Unexplored Biological Activities and Ecological Roles

The full spectrum of biological activities of this compound and its ecological role remain largely unexplored, offering exciting avenues for future research.

Beyond Antibacterial Activity: Preliminary studies on nybomycin have indicated potential cytotoxic activity against various human cancer cell lines. nih.gov This raises the possibility that this compound could be investigated as a potential anticancer agent. Further research is needed to explore this activity and to determine its mechanism of action in cancer cells.